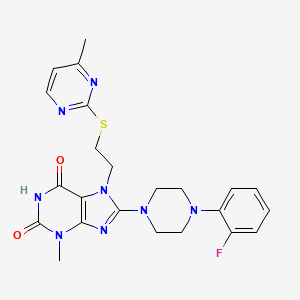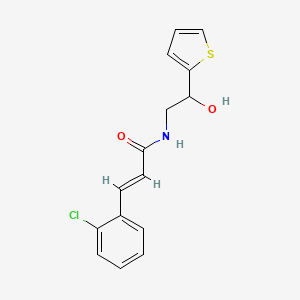
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the acrylamide family of compounds, which are known for their diverse applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide has both biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, which are involved in the pathogenesis of many diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide in lab experiments is its diverse range of applications. It can be used in studies involving cancer, inflammation, and microbial infections. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research involving (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide. One direction is to study its potential as a drug delivery agent. Another direction is to optimize its use in cancer therapy by further understanding its mechanism of action. Additionally, more research is needed to fully understand its potential as an anti-inflammatory and anti-microbial agent.
In conclusion, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a chemical compound with diverse applications in scientific research. Its potential as a therapeutic agent has been extensively studied, and its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for further research. While its mechanism of action is not fully understood, its advantages and limitations in lab experiments make it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol in the presence of sodium hydroxide to form 2-((2-chlorophenyl)imino)thiophen-3-ol. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to form the final product.
Applications De Recherche Scientifique
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has been studied for its potential as a drug delivery agent.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-5-2-1-4-11(12)7-8-15(19)17-10-13(18)14-6-3-9-20-14/h1-9,13,18H,10H2,(H,17,19)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMBWCGKOMHTOT-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=CS2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=CC=CS2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


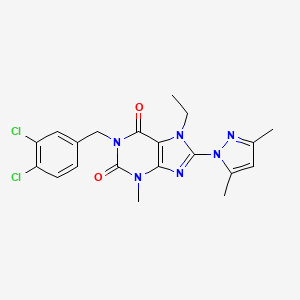
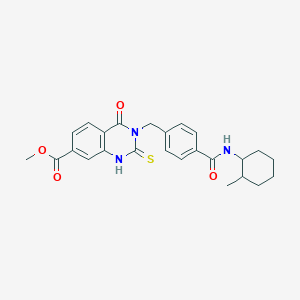
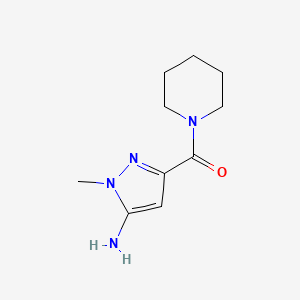
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)
![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)
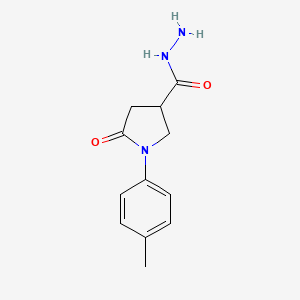

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2400309.png)
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
![7-Tert-butyl-1-azaspiro[3.5]nonane](/img/structure/B2400313.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2400315.png)
